molecular formula C12H23NO3 B13554269 Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate

Cat. No.: B13554269
M. Wt: 229.32 g/mol
InChI Key: NZPWNVKCRITLHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.

    Reduction: LAH, NaBH4, THF or ethanol as solvent.

    Substitution: TsCl, pyridine, nucleophiles (amines, thiols), DCM or acetonitrile as solvent.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-oxo-3-isobutylazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-hydroxy-3-isobutylazetidine-1-methanol.

    Substitution: Formation of tert-butyl 3-substituted-3-isobutylazetidine-1-carboxylate derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is unique due to the presence of the isobutyl group, which can impart different steric and electronic properties compared to its analogs

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methylpropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9(2)6-12(15)7-13(8-12)10(14)16-11(3,4)5/h9,15H,6-8H2,1-5H3

InChI Key

NZPWNVKCRITLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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